REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N+:11]([O-:13])=[O:12])=O.[NH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1>CC(C)=O>[N+:11]([C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[C:3]1[N:14]=[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]2[CH:2]=1)([O-:13])=[O:12]
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Name
|
|
Quantity
|
7.65 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=C(C=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
2.95 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
to reflux
|
Type
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ADDITION
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Details
|
After 10 minutes a light yellow/white precipitate forms in addition to strong boiling
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
Refluxing
|
Type
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CUSTOM
|
Details
|
by evaporation
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Type
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FILTRATION
|
Details
|
the intermediate solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with acetone (20 ml) and air
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (7.26 g of intermediate)
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Type
|
DISSOLUTION
|
Details
|
The intermediate (7.20 g) was dissolved in MeOH (100 ml) with HBr (4 drops, catalytic)
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
WAIT
|
Details
|
After 70 minutes
|
Duration
|
70 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to remove the methanol
|
Type
|
FILTRATION
|
Details
|
The yellow product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C=1N=C2N(C=CC=C2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.54 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |